Boc-4-benzoyl-D-phenylalanine

Catalog No.
S679937
CAS No.
117666-94-1
M.F
C21H23NO5
M. Wt
369,42 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-benzoyl-D-phenylalanine

CAS Number

117666-94-1

Product Name

Boc-4-benzoyl-D-phenylalanine

IUPAC Name

(2R)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C21H23NO5

Molecular Weight

369,42 g/mole

InChI

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1

InChI Key

HIQJNYPOWPXYIC-QGZVFWFLSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Synonyms

117666-94-1;Boc-D-Bpa-OH;Boc-4-benzoyl-D-phenylalanine;(R)-3-(4-Benzoylphenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;Boc-D-4-Benzoylphenylalanine;Boc-D-4-Benzoylalanine;AmbotzBAA1347;SCHEMBL12984836;09776_FLUKA;CTK8C5198;MolPort-003-795-017;ZINC2560865;ANW-74585;AKOS015836424;CB-1273;RTR-003107;AJ-40667;AK-43456;SC-21309;KB-251120;TL8000489;ST24035430;K-1215;(2R)-3-(4-benzoylphenyl)-2-[(tert-butoxycarbonyl)amino]propanoicacid;(R)-2-[(tert-Butoxycarbonyl)amino]-3-(4-benzoylphenyl)propanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Peptide Synthesis:

  • Boc-4-Bzl-D-Phe is a crucial component in the synthesis of peptides containing D-Phe residues. D-peptides play a vital role in various biological processes, including enzyme function, protein-protein interactions, and modulator activity in the nervous system [].
  • By incorporating Boc-4-Bzl-D-Phe into peptide sequences, researchers can study the structural and functional properties of D-peptide containing molecules [].

Design of Novel Therapeutics:

  • D-peptides have gained significant interest in drug discovery due to their improved stability and resistance to enzymatic degradation compared to their L-enantiomers. []
  • Boc-4-Bzl-D-Phe can be used to synthesize D-peptide analogs with potential therapeutic applications, such as antimicrobial agents, enzyme inhibitors, and ligands for targeting specific receptors [].

Studies on Protein-Protein Interactions:

  • D-peptides can be employed as probes to investigate protein-protein interactions. By incorporating Boc-4-Bzl-D-Phe into specific regions of a peptide, researchers can gain insights into the binding affinity and selectivity of protein-protein interactions [].

Development of Functional Biomaterials:

  • The incorporation of Boc-4-Bzl-D-Phe into self-assembling peptides allows for the design of novel biomaterials with unique properties. These materials have potential applications in tissue engineering, drug delivery, and biosensors [].

XLogP3

3.2

Wikipedia

Boc-D-4-benzoylphenylalanine

Dates

Modify: 2023-08-15

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